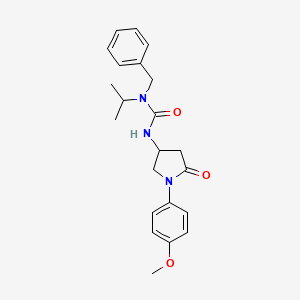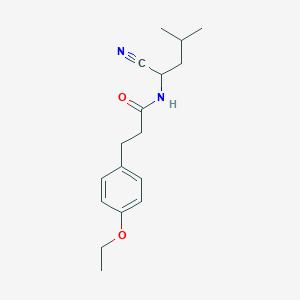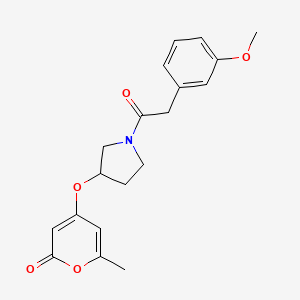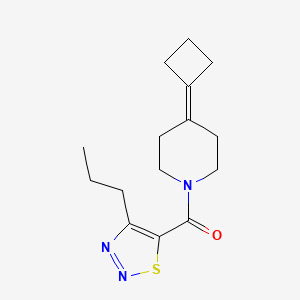
5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including 5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, typically involves reactions of substituted phenyl ethanone with appropriate reagents. For example, Divyaraj Puthran et al. (2019) describe the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, using Gewald synthesis from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can adopt various conformations depending on the substituents. For instance, the structure of a related compound, 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, shows the thiadiazole ring adopting a twist conformation, indicating the influence of substituents on the overall molecular geometry (Yin et al., 2008).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques : This compound and its derivatives have been synthesized through various chemical reactions. For example, one study described the synthesis of thiadiazole derivatives via reactions involving isocyanates and acid hydrazides, emphasizing conventional and microwave-assisted protocols (Sekhar et al., 2019). Another study highlighted the preparation of thiadiazole and thiazolidinone derivatives, revealing insights into their structural conformation and the establishment of noncovalent interactions through crystallographic analysis (Kundapur et al., 2012).
Crystallographic Analysis : Crystal structure investigations have provided detailed insights into the molecular geometry, confirming the presence of intramolecular and intermolecular hydrogen bonding that influences the stability and properties of these compounds. For instance, studies have examined the twist conformation of the thiazolidinone ring and the perpendicular orientation of the methoxyphenyl ring to the thiadiazole ring, contributing to the understanding of molecular interactions and crystal packing (Yin et al., 2008).
Potential Therapeutic Applications
Anticancer and Antitubercular Activities : A significant body of research has focused on evaluating the anticancer and antitubercular potentials of thiadiazole derivatives. Some compounds have demonstrated promising invitro antitumor activities against breast cancer and normal human cell lines, with certain derivatives showing higher inhibitory activities compared to standard treatments like cisplatin (Sekhar et al., 2019). Additionally, these compounds have exhibited potent antitubercular activity, indicating their potential as novel therapeutic agents.
Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and tested for various biological properties, including DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. This suggests their potential application in developing new antimicrobial agents with high efficacy and low cytotoxicity (Gür et al., 2020).
Neuroprotective Activities : Certain thiadiazole-based compounds have been explored for their neuroprotective effects, showing promising results in neuronal cultures exposed to neurotoxic agents. This includes the prevention of cell death and the promotion of cell survival, highlighting the potential for applications in neuroprotective therapies (Rzeski et al., 2007).
Mécanisme D'action
Target of Action
The primary target of 5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
It is suggested that it interacts with its target, gsk-3β, leading to changes in the enzyme’s activity . This interaction could potentially alter the phosphorylation state of the enzyme, thereby modulating its function .
Biochemical Pathways
The compound’s interaction with GSK-3β can affect various biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation . By modulating the activity of GSK-3β, the compound could potentially influence these cellular processes .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacological effect.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with GSK-3β. By influencing the activity of this enzyme, the compound could potentially affect cell signaling, glycogen metabolism, and cell cycle regulation . .
Propriétés
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMXXGRRJTXPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chloro-2-methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2491394.png)
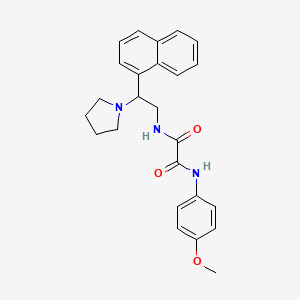
![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)
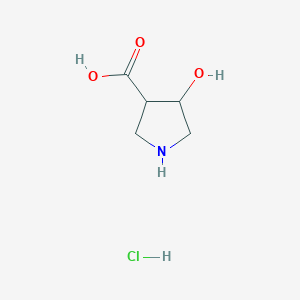
![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)
![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
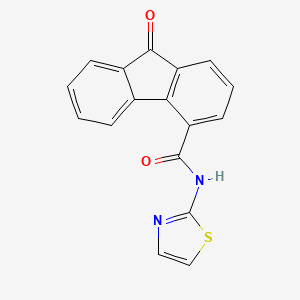
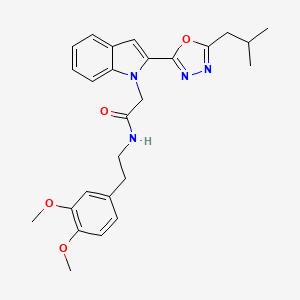
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)
